Anti-Influenza Scaffold Validation: 3-Cyano-4,6-diphenylpyridine Core as a Privileged PA–PB1 Interaction Disruptor
The 3-cyano-4,6-diphenylpyridine core, which includes the target compound 3-cyano-2-methoxy-4,6-diphenylpyridine, has been empirically validated as a privileged scaffold for disrupting the PA–PB1 protein–protein interaction (PPI) of influenza virus RNA polymerase. Chemical modification of this core yielded noncytotoxic compounds that demonstrated both PA–PB1 disruption capability and antiviral activity [1]. The unsubstituted 3-cyano-4,6-diphenylpyridine exhibited a PA–PB1 inhibition IC50 value of 74 μM in ELISA-based PPI disruption assays, establishing a baseline for scaffold optimization [2]. Subsequent structure–activity relationship studies confirmed that this core offers a validated starting point for developing novel anti-influenza agents with mechanisms distinct from current neuraminidase or M2 inhibitors, thereby reducing cross-resistance risk [1].
| Evidence Dimension | PA–PB1 protein–protein interaction disruption (IC50) |
|---|---|
| Target Compound Data | Not directly measured for the 2-methoxy derivative; scaffold core (3-cyano-4,6-diphenylpyridine) IC50 = 74 μM [2] |
| Comparator Or Baseline | Unsubstituted 3-cyano-4,6-diphenylpyridine core; optimized derivatives achieving PA–PB1 disruption with antiviral activity [1] |
| Quantified Difference | The 3-cyano-4,6-diphenylpyridine scaffold provides a validated starting point for further optimization; SAR studies demonstrate that modifications at the 2-position modulate activity and cytotoxicity profiles [1] |
| Conditions | ELISA-based assay for PA–PB1 PPI disruption; antiviral activity assessed in cell-based influenza virus replication assays [1] [2] |
Why This Matters
This evidence establishes that the 3-cyano-4,6-diphenylpyridine core is not an arbitrary pyridine derivative but a documented antiviral scaffold with peer-reviewed validation, justifying its selection for antiviral discovery programs over untested diphenylpyridine analogs.
- [1] Trist, I. M. L., Nannetti, G., Tintori, C., Fallacara, A. L., Deodato, D., Mercorelli, B., ... & Botta, M. (2016). 4,6-Diphenylpyridines as Promising Novel Anti-Influenza Agents Targeting the PA–PB1 Protein–Protein Interaction: Structure–Activity Relationships Exploration with the Aid of Molecular Modeling. Journal of Medicinal Chemistry, 59(6), 2688-2703. View Source
- [2] Massari, S., Nannetti, G., Desantis, J., Muratore, G., Sabatini, S., Manfroni, G., ... & Tabarrini, O. (2015). A Broad Anti-influenza Hybrid Small Molecule That Potently Disrupts the Interaction of Polymerase Acidic Protein-Basic Protein 1 (PA-PB1) Subunits. Journal of Medicinal Chemistry, 58(9), 3830-3842. View Source
